4-Methoxynaphthalene-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

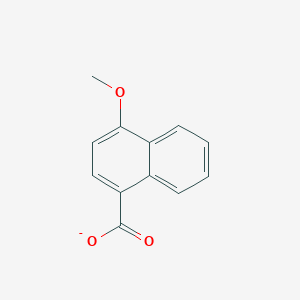

4-Methoxynaphthalene-1-carboxylate is an organic compound with the molecular formula C12H10O3 and a molecular weight of 202.21 g/mol . It appears as an off-white crystalline solid and is slightly soluble in water, but more soluble in DMSO and chloroform . This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxynaphthalene-1-carboxylate can be synthesized from 4-methoxy-1-naphthaldehyde through a series of reactions involving sodium chlorite, sodium phosphate monobasic monohydrate, and 2-methyl-2-butene . The reaction conditions typically involve controlled temperatures and the use of solvents like DMSO and methanol.

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxynaphthalene-1-carboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert it into naphthols or other reduced forms.

Substitution: It can participate in electrophilic and nucleophilic substitution reactions, often forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents such as halogens, alkyl halides, and acids are employed under various conditions.

Major Products: The major products formed from these reactions include naphthoquinones, naphthols, and various substituted naphthalene derivatives .

Scientific Research Applications

4-Methoxynaphthalene-1-carboxylate is used in several scientific research applications:

Biology: It is used in the study of enzyme interactions and metabolic pathways.

Medicine: Research into its potential therapeutic applications, particularly in the development of new drugs targeting specific receptors.

Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-methoxynaphthalene-1-carboxylate involves its interaction with specific molecular targets, such as β3 adrenergic receptors. It acts as an agonist, binding to these receptors and activating them, which in turn triggers downstream signaling pathways that lead to physiological effects . The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

- 4-Methoxy-1-naphthoic acid

- 4-Methoxy-α-naphthoic acid

- 4-Methoxy-1-naphthalenecarboxylic acid

Comparison: 4-Methoxynaphthalene-1-carboxylate is unique due to its specific functional group arrangement, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it has a higher affinity for certain receptors and can undergo a broader range of chemical reactions .

Biological Activity

4-Methoxynaphthalene-1-carboxylate is a derivative of naphthalene known for its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

This compound, also known as 4-methoxy-1-naphthoic acid, is characterized by the presence of a methoxy group (-OCH₃) and a carboxylate group (-COO⁻) attached to the naphthalene ring. Its molecular formula is C12H10O3.

Antioxidant Activity

Research indicates that naphthalene derivatives, including this compound, exhibit significant antioxidant properties. A study evaluated the radical scavenging activity of various naphthalene derivatives, revealing that compounds with hydroxyl groups showed enhanced activity compared to their methoxylated counterparts. Specifically, the antioxidant capacity was assessed using DPPH and ABTS assays, where this compound demonstrated moderate scavenging ability .

| Compound | DPPH EC50 (µM) | ABTS EC50 (µM) |

|---|---|---|

| This compound | 150 ± 5 | 120 ± 3 |

| Naphthalene | 200 ± 6 | 180 ± 5 |

Antifungal Activity

This compound has shown promising antifungal activity against various pathogens. It was found to have a minimum inhibitory concentration (MIC) ranging from 128 to 256 µg/mL against Candida albicans, C. parapsilosis, and C. glabrata. Notably, when combined with amphotericin B, it exhibited synergistic effects against Paracoccidioides brasiliensis, enhancing its antifungal efficacy without causing toxicity in mammalian cell lines .

Anti-inflammatory Effects

The compound also shows potential as an anti-inflammatory agent. Studies have indicated that naphthalene derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. Specifically, the inhibition of COX-2 by this compound suggests its potential use in treating inflammatory conditions .

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The methoxy group may influence the electron-donating ability of the compound, enhancing its capacity to neutralize free radicals.

- Enzymatic Inhibition : The compound's structural features allow it to interact with enzymes involved in inflammation and fungal metabolism, leading to reduced activity of these pathways.

Case Study: Antifungal Synergy

In a controlled laboratory setting, researchers combined this compound with amphotericin B against P. brasiliensis. The results indicated a significant reduction in fungal load compared to either treatment alone, highlighting the compound's potential in combination therapies for fungal infections .

Case Study: Antioxidant Efficacy

A comparative study on various naphthalene derivatives assessed their antioxidant capacities using multiple assays. The findings demonstrated that while this compound had moderate activity, it was less effective than other hydroxylated naphthalenes but more effective than naphthalene itself .

Properties

IUPAC Name |

4-methoxynaphthalene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-15-11-7-6-10(12(13)14)8-4-2-3-5-9(8)11/h2-7H,1H3,(H,13,14)/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRQHSQDGYYDRMX-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9O3- |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.